molecular formula C6H3Cl2N3 B2634273 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine CAS No. 1310680-12-6

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B2634273
CAS No.: 1310680-12-6
M. Wt: 188.01
InChI Key: QEJQTCFSLYQMJT-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by the presence of two chlorine atoms at positions 3 and 5 on the pyrazolo[4,3-B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the refluxing of pyrazole with a chlorinated pyridine derivative in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biological Activity

3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-3-nitropyridines through nucleophilic substitution and cyclization methods. Recent studies have optimized these synthetic routes to enhance yield and purity, employing techniques such as the Japp–Klingemann reaction for efficient production of pyrazolo derivatives .

Biological Activity

This compound exhibits a range of biological activities including:

  • Anticancer Activity : Various derivatives of pyrazolo[4,3-B]pyridine have shown potent inhibitory effects against cancer cell lines. For instance, compounds with modifications at the 1 and 2 positions have displayed significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K-562) cell lines .
  • Kinase Inhibition : The compound has been identified as a selective inhibitor of several kinases, including TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer progression. Structure-activity relationship studies indicate that specific substitutions can enhance potency and selectivity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:

SubstituentPositionEffect on Activity
-Cl3Increased potency against FGFR kinases
-Cl5Enhanced selectivity for TBK1 inhibition
-NH24Improved cellular uptake and bioavailability

These modifications have been systematically evaluated to optimize the compound's efficacy against various targets .

Case Studies

A notable study demonstrated the efficacy of a derivative of this compound in inhibiting FGFR signaling pathways in cancer cells. The compound exhibited an IC50 value in the low nanomolar range (42.4 nM), indicating strong potential for therapeutic application in FGFR-dependent cancers. In vivo studies further confirmed its antitumor efficacy with minimal toxicity observed at therapeutic doses .

Pharmacokinetics

Pharmacokinetic evaluations have shown that derivatives of this compound possess favorable absorption and distribution characteristics. For example, one study reported an oral bioavailability of up to 54% for certain analogs at specified doses. The elimination half-life was approximately 3 hours following both intravenous and oral administration, suggesting a suitable profile for further development as a therapeutic agent .

Properties

IUPAC Name

3,5-dichloro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJQTCFSLYQMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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